Calmidazolium chloride

Übersicht

Beschreibung

- The compound inhibits CaM-dependent phosphodiesterase and calmodulin-induced activation of erythrocyte Ca2±transporting ATPase .

- Its chemical structure consists of 31 carbon atoms , 23 chlorine atoms , 7 nitrogen atoms , and 2 oxygen atoms .

- This compound is widely used in research and has applications beyond its role as a calmodulin inhibitor.

Calmidazolium chloride: is a chemical compound that acts as a . Calmodulin is a crucial mediator of calcium signaling in eukaryotic cells.

Vorbereitungsmethoden

Industrial Production: Information on large-scale industrial production methods is limited. researchers typically synthesize it in the laboratory.

Analyse Chemischer Reaktionen

Structural Interactions With Calmodulin

X-ray crystallography reveals CDZ binds primarily to the N-lobe of calcium-loaded CaM (holo-CaM), inducing an open-to-closed conformational shift . Key interactions include:

The binding stoichiometry is 1.2 ± 0.5 CDZ per CaM molecule, with a dissociation constant (K<sub>d</sub>) of 3 ± 2 μM .

Enzymatic Inhibition Profiles

CDZ disrupts CaM-dependent enzymes through competitive and noncompetitive mechanisms:

Notably, CDZ elevates intracellular Ca²⁺ in HL-60 cells at EC<sub>50</sub> = 3 μM via store-operated channels, independent of CaM .

Chemical Stability and Reactivity

Under standard conditions (25°C, dry storage), CDZ exhibits:

The compound shows incompatibility with strong oxidizers, necessitating inert atmosphere handling during solution preparation .

Thermodynamic Binding Parameters

Isothermal titration calorimetry (ITC) quantifies CDZ-CaM binding energetics:

| Parameter | Value |

|---|---|

| ΔG (Gibbs free energy) | -32.1 kJ/mol |

| ΔH (Enthalpy change) | -48.7 kJ/mol |

| -TΔS (Entropic contribution) | +16.6 kJ/mol |

The negative ΔH and positive -TΔS indicate enthalpy-driven binding with minor entropic penalties .

These data collectively demonstrate CDZ's multifaceted reactivity, combining high-affinity CaM binding with broad-spectrum enzymatic inhibition. The structural insights from crystallography (PDB ID: 7PSZ) and dynamics studies provide a foundation for designing selective CaM antagonists through rational modification of CDZ's chlorophenyl and imidazolium moieties .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Calmidazolium chloride has been investigated for its potential in cancer treatment, particularly due to its ability to induce apoptosis in cancer stem-like cells (CSCs).

- Mechanism of Action : CMZ inhibits the growth of murine embryonal carcinoma cells (F9 ECCs), which serve as a model for CSCs. It selectively induces apoptosis in these cells while sparing normal embryonic stem cells (E14 ESCs). This selective action is associated with the downregulation of stemness-related genes, including c-Myc, suggesting a targeted approach to inhibit CSC proliferation without affecting normal stem cell viability .

- Case Study : In a study examining the effects of CMZ on F9 ECCs, researchers found significant growth inhibition and apoptosis induction, indicating its potential as an anti-CSC therapeutic agent. The study highlights CMZ’s role in modulating pathways critical for CSC survival and proliferation .

Osteoclast Function and Bone Resorption

This compound plays a crucial role in bone biology by inhibiting osteoclastic bone resorption.

- Interaction with Rab3D : CMZ disrupts the interaction between calmodulin and Rab3D, a small GTPase involved in osteoclast function. This disruption leads to reduced osteoclastic activity and bone resorption in vitro. The study demonstrated that CMZ treatment resulted in significant attenuation of bone resorption without affecting osteoclast morphology or total cell number .

- Experimental Findings : In experiments where bone marrow-derived macrophages were treated with CMZ, researchers observed a marked decrease in bone resorption activity. This suggests that CMZ could be explored as a therapeutic agent for conditions characterized by excessive bone resorption, such as osteoporosis .

Neuropharmacology

CMZ has been studied for its effects on neurodegenerative diseases, particularly Alzheimer's disease (AD).

- Amyloid Beta Interaction : Research indicates that CMZ can trap amyloid beta (Aβ) at oligomeric forms, which is significant in the context of AD pathology. By preventing Aβ aggregation, CMZ may contribute to strategies aimed at mitigating neurodegeneration associated with AD .

- Inhibition of Acetylcholinesterase : In studies focused on traditional medicinal plants for memory disorders, CMZ was identified as a compound with acetylcholinesterase inhibitory activity. This suggests potential applications in enhancing cholinergic signaling, which is often impaired in neurodegenerative conditions .

Pharmacological Studies

This compound has been utilized to study various cellular functions influenced by calmodulin.

- Adenylyl Cyclase Activity : In pharmacological assays, CMZ was shown to decrease calmodulin-stimulated activity of adenylyl cyclase (AC1) by approximately 30%, indicating its potential to modulate intracellular signaling pathways through CaM inhibition .

- Impact on Cellular Dynamics : Recent studies have characterized the structural changes induced by CMZ binding to calmodulin. The binding alters calmodulin's dynamics and conformational states, which can provide insights into designing more selective CaM inhibitors .

Summary Table of Applications

Wirkmechanismus

- Calmidazolium chloride binds to calmodulin with a Kd (dissociation constant) of 3 nM .

- It disrupts calmodulin-dependent processes, affecting intracellular calcium regulation.

- The compound’s precise molecular targets and pathways are still an active area of research.

Vergleich Mit ähnlichen Verbindungen

Eindeutigkeit: Die Einzigartigkeit von Calmidazoliumchlorid liegt in seiner Fähigkeit, Calmodulin zu hemmen und gleichzeitig Apoptose in bestimmten Krebszelllinien zu induzieren.

Ähnliche Verbindungen: Während Calmidazoliumchlorid hervorsticht, umfassen andere Calmodulin-Inhibitoren und .

Für weitere Details können Sie sich an die folgenden Quellen wenden:

- MedChemExpress: Calmidazoliumchlorid

- TargetMol: Calmidazoliumchlorid

- BMC Biology: Dynamik und strukturelle Veränderungen von Calmodulin bei der Interaktion mit …<!-- Spezifische Details zu den Herstellungsmethoden und der industriellen Produktion der Verbindung sind in der Literatur nicht leicht verfügbar. Ich habe relevante Informationen auf der Grundlage des bestehenden Wissens bereitgestellt. -->

Biologische Aktivität

Calmidazolium chloride (CMZ) is a potent calmodulin (CaM) antagonist known for its diverse biological activities, particularly its role in modulating calcium signaling pathways. This article examines the compound's mechanisms of action, effects on various cell types, and its potential therapeutic applications, supported by data tables and research findings.

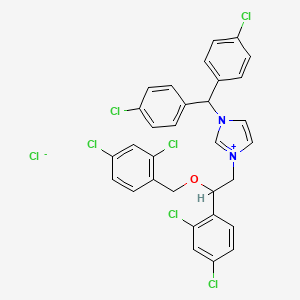

- Chemical Name: 1-[Bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-(2,4-dichlorobenzyloxy)ethyl]-1H-imidazolium chloride

- Molecular Formula: C23H23Cl2N2O

- Purity: ≥95%

- Alternative Names: R 24571

This compound primarily acts as an antagonist to calmodulin, inhibiting several calmodulin-dependent processes:

- Inhibition of Enzymes:

- Calcium Signaling Modulation:

Cytotoxicity and Apoptosis

Research has shown that CMZ can induce cytotoxic effects in various cell lines:

- Cardiotoxicity:

- Cancer Cell Lines:

Case Studies

- Testicular Toxicity Study:

- Effects on Stemness in Cancer Cells:

Table 1: Biological Activity of this compound

| Activity Type | Effect | IC50 Value |

|---|---|---|

| Phosphodiesterase Inhibition | Calmodulin-dependent | 0.15 μM |

| Ca²⁺-Transporting ATPase Inhibition | Calmodulin-induced activation | 0.35 μM |

| Intracellular Calcium Elevation | Independent of calmodulin inhibition | N/A |

| Apoptosis Induction | Cancer cell lines | N/A |

Table 2: Testicular Toxicity Study Results

| Group | Males | Pregnants/Females | Pups | Litter Size | Litter/Male | Pups/Male |

|---|---|---|---|---|---|---|

| Control | 3 | 6/6 | 36 | 6 | 2 | 12 (100%) |

| DMSO | 3 | 2/6 | 11 ± 1.16 | 5.5 ± 0.21 | 0.66 | 3.66 (30.5%) |

| Calmidazolium | 18 | 6/34 | 30 ± 0.38 | 5 ± 0.06 | 0.3529 | 1.76 (14.6%) |

| Recuperates | 8 | 3/16 | 16 ± 0.54 | 5.3 ± 0.1 | 0.375 | 2 (16.6%) |

Eigenschaften

IUPAC Name |

1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23Cl6N2O.ClH/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36;/h1-16,19,30-31H,17-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEIMSMISRCBFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23Cl7N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017259 | |

| Record name | Calmidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57265-65-3 | |

| Record name | Calmidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57265-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calmidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057265653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calmidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazol-3-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CQN259H2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.